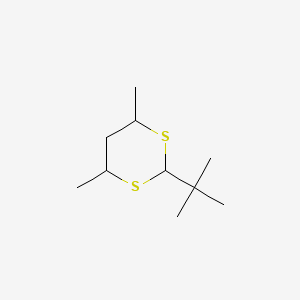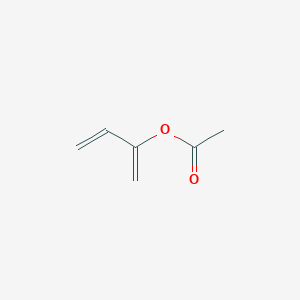
2-Acetoxy-1,3-butadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetoxy-1,3-butadiene, also known as 1,3-butadienyl acetate, is an organic compound with the molecular formula C6H8O2. It is a derivative of 1,3-butadiene, where one of the hydrogen atoms is replaced by an acetoxy group (CH3COO). This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Acetoxy-1,3-butadiene can be synthesized through several methods. One common method involves the reaction between crotonaldehyde and acetic anhydride in the presence of a catalyst such as potassium or sodium acetate. This reaction yields a mixture of cis and trans isomers of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the acetoxylation of 1,3-butadiene in the gas phase using a palladium-potassium acetate (Pd-KOAc) catalyst. This method is efficient and produces the compound in significant quantities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetoxy-1,3-butadiene undergoes various chemical reactions, including:
Diels-Alder Reactions: It acts as a diene in cycloaddition reactions with dienophiles such as maleimides, juglone, and butyne-1,4-dione.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Substitution Reactions: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Lewis acids, molecular sieves, and various dienophiles. Reaction conditions often involve moderate temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound include various cyclohexene derivatives, benzocarbazolequinone, and other complex organic molecules .
Applications De Recherche Scientifique
2-Acetoxy-1,3-butadiene has several scientific research applications, including:
Chemistry: It is used as a diene in Diels-Alder reactions to synthesize complex organic molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug synthesis and development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-acetoxy-1,3-butadiene primarily involves its reactivity as a diene in cycloaddition reactions. The acetoxy group enhances its reactivity by stabilizing the transition state during these reactions. Molecular targets and pathways involved in its reactions include the formation of π-complexes with dienophiles and subsequent cycloaddition to form six-membered rings .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: The parent compound of 2-acetoxy-1,3-butadiene, known for its use in the production of synthetic rubber.
1,3-Butadienyl acetate: Another name for this compound.
Acetic acid, 1,3-butadienyl ester: Another synonym for the compound.
Uniqueness
This compound is unique due to the presence of the acetoxy group, which enhances its reactivity in cycloaddition reactions compared to its parent compound, 1,3-butadiene. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
24454-89-5 |
|---|---|
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
buta-1,3-dien-2-yl acetate |
InChI |
InChI=1S/C6H8O2/c1-4-5(2)8-6(3)7/h4H,1-2H2,3H3 |
Clé InChI |
PMOLKBNSJNLKGB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)
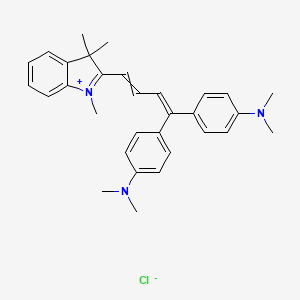
![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)
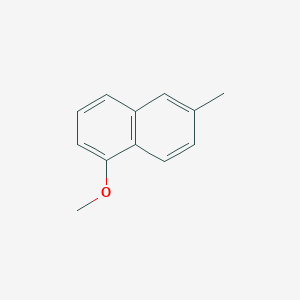
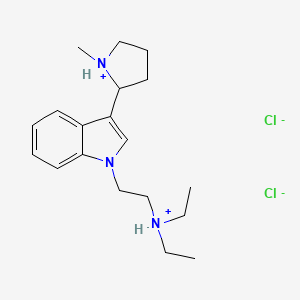
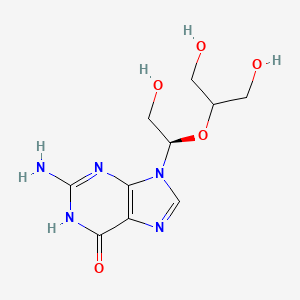
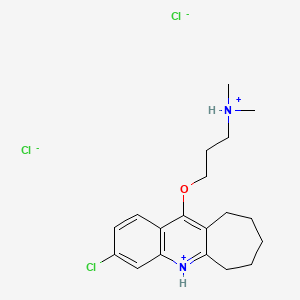

![Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)](/img/structure/B13760335.png)


